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Core Science & Biosynthesis

Foundational

Benzyldimethyldecylammonium Chloride-[D] chemical structure and molecular weight

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Benzyldimethyldecylammonium Chloride-[D] Introduction Benzyldimethyldecylammonium chloride is a quaternary ammonium compound (QAC) belonging t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Benzyldimethyldecylammonium Chloride-[D]

Introduction

Benzyldimethyldecylammonium chloride is a quaternary ammonium compound (QAC) belonging to the benzalkonium chloride (BAC) family of cationic surfactants.[1] These molecules are characterized by a positively charged nitrogen atom covalently bonded to four organic groups. This amphiphilic structure, comprising a hydrophilic cationic head and a hydrophobic alkyl tail, imparts potent surfactant and antimicrobial properties.[1] As a result, Benzyldimethyldecylammonium chloride is extensively utilized as a disinfectant, antiseptic, and preservative in a wide array of industrial, pharmaceutical, and consumer products.[2]

In the realm of advanced chemical analysis and drug development, isotopic labeling is a critical technique for elucidating metabolic pathways, quantifying analyte concentrations, and serving as internal standards in mass spectrometry-based assays.[1][3] Deuterium (²H or D), a stable, heavier isotope of hydrogen, is frequently used for this purpose. The replacement of hydrogen with deuterium creates a molecule that is chemically similar but mass-shifted, making it an ideal tracer. This guide provides a detailed technical examination of the chemical structure and molecular weight of a deuterated analogue, Benzyldimethyldecylammonium Chloride-[D].

I. Chemical Structure Analysis

The designation "Benzyldimethyldecylammonium Chloride-[D]" indicates that one or more hydrogen atoms in the parent molecule have been replaced by deuterium. While the notation is general, a common and stable isotopic variant for this class of compounds is the hepta-deuterated, or [D7], form.

A. Core Structure: Benzyldimethyldecylammonium Cation

The non-deuterated molecule consists of a central nitrogen atom quaternized by four substituents:

  • A long hydrophobic alkyl chain: decyl group (C10H21)

  • Two small alkyl groups: methyl groups (CH3)

  • A benzyl group (C6H5CH2)

The positive charge on the nitrogen is balanced by a chloride (Cl⁻) counter-ion.

Caption: Structure of the Benzyldimethyldecylammonium-[D7] cation.

II. Molecular Weight

The molecular weight of the deuterated compound is determined by the mass of the non-deuterated form and the net mass change from substituting hydrogen with deuterium.

A. Theoretical Calculation
  • Non-Deuterated (H) Form:

    • Molecular Formula: C₁₉H₃₄ClN [2][4][5] * The average molecular weight is calculated using the atomic weights of the constituent elements.

    • Average Molecular Weight: 311.93 g/mol [2][4][5][6][7]

  • Deuterated (D7) Form:

    • Molecular Formula: C₁₉H₂₇D₇ClN

    • The mass of a deuterium atom is approximately 2.014 amu, while that of a protium (¹H) atom is approximately 1.008 amu. The substitution of one hydrogen with one deuterium results in a mass increase of ~1.006 amu.

    • For the [D7] variant, seven hydrogen atoms are replaced by seven deuterium atoms.

    • Increase in Mass = 7 × (Mass of D - Mass of H)

    • Calculated Molecular Weight = 311.93 + (7 × ~1.006) ≈ 319.0 g/mol [1]

B. Data Summary

The key quantitative data for both the non-deuterated and the common [D7] deuterated form are summarized below for easy comparison.

PropertyBenzyldimethyldecylammonium ChlorideBenzyldimethyldecylammonium Chloride-[D7]
Synonym BAC-C10 [4]BAC-C10-D7
Molecular Formula C₁₉H₃₄ClN [2][4][5]C₁₉H₂₇D₇ClN
Average Molecular Weight 311.93 g/mol [2][4][5][6]~319.0 g/mol [1]
Cation Formula [C₁₉H₃₄N]⁺[C₁₉H₂₇D₇N]⁺
Monoisotopic Mass (Cation) 280.2691 Da287.3130 Da

III. Synthesis and Experimental Verification

A. Synthesis Overview

The synthesis of deuterated QACs like Benzyldimethyldecylammonium Chloride-[D7] is typically achieved by building the molecule from deuterated precursors rather than by direct hydrogen-deuterium exchange on the final molecule. [1]A common and efficient strategy involves the quaternization of the tertiary amine (N,N-dimethyldecylamine) with a deuterated benzyl chloride (benzyl-d7 chloride). [1]This ensures the precise and stable placement of the deuterium labels.

B. Experimental Workflow: Mass Spectrometric Verification

For researchers in drug development and analytical science, verifying the molecular weight and isotopic incorporation of a deuterated standard is a critical first step. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

G cluster_exp Expected Outcome A Sample Preparation (Dilution in appropriate solvent) B LC Separation or Direct Infusion A->B C High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) B->C D Data Acquisition (Full Scan MS) C->D E Data Analysis (Mass-to-charge ratio analysis) D->E Outcome Detection of cation at m/z 287.31, confirming the [D7] isotopic composition.

Caption: Workflow for the verification of molecular weight via mass spectrometry.

Protocol Steps:

  • Sample Preparation: A dilute solution of the Benzyldimethyldecylammonium Chloride-[D] standard is prepared in a suitable solvent, such as methanol or acetonitrile/water.

  • Introduction to Mass Spectrometer: The sample is introduced into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion.

  • Ionization: Electrospray ionization (ESI) is used to generate the gas-phase cation, [C₁₉H₂₇D₇N]⁺.

  • Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ion with high accuracy.

  • Data Interpretation: The resulting spectrum is analyzed to confirm the presence of the primary ion at the expected m/z value (e.g., ~287.31 for the [D7] cation). The isotopic pattern and the absence of significant quantities of the non-deuterated (m/z ~280.27) or partially deuterated species are also assessed to confirm isotopic purity.

References

  • Benzyldimethyldecylammonium Chloride-[D] - Benchchem. (n.d.).
  • Benzyldimethyltetradecylammonium-d7 chloride. (n.d.). MedChemExpress.
  • BENZYLDECYLDIMETHYLAMMONIUM CHLORIDE. (2026, January 13). ChemicalBook.
  • BENZYLDIMETHYLDECYLAMMONIUM CHLORIDE. (n.d.). LookChem.
  • Benzyldimethyldecylammonium chloride. (n.d.). Chem-Impex.
  • Benzyldimethyldecylammonium chloride | 965-32-2. (n.d.). Santa Cruz Biotechnology.
  • Benzyldimethyldecylammonium chloride, ≥97.0% (AT). (n.d.). Sigma-Aldrich.
  • Benzyldimethyldecylammonium chloride/CAS:965-32-2. (n.d.). HXCHEM.

Sources

Exploratory

A Technical Guide to the Mechanism of Action of Benzyldimethyldecylammonium Chloride-[D] as a Cationic Surfactant

For Researchers, Scientists, and Drug Development Professionals Executive Summary Benzyldimethyldecylammonium Chloride, a member of the benzalkonium chloride (BAC) family of quaternary ammonium compounds (QACs), is a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyldimethyldecylammonium Chloride, a member of the benzalkonium chloride (BAC) family of quaternary ammonium compounds (QACs), is a potent cationic surfactant with broad-spectrum antimicrobial activity. This guide provides an in-depth analysis of its mechanism of action, focusing on the molecular interactions that lead to microbial cell death. We will explore the fundamental principles of its surfactant chemistry, the multi-stage process of microbial membrane disruption, and the factors influencing its efficacy. Furthermore, this guide will elucidate the critical role of deuterium labeling ([D]) in modern research, offering a powerful tool for mechanistic and pharmacokinetic studies. Finally, we will present standardized experimental protocols for evaluating the antimicrobial action of this and similar compounds, providing a practical framework for research and development.

Molecular Profile and Surfactant Properties

Benzyldimethyldecylammonium Chloride is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) component. This dual nature is the foundation of its activity as a surfactant.

  • Structure: The molecule consists of a positively charged quaternary ammonium nitrogen atom, which serves as the hydrophilic "head." This head is bonded to two methyl groups, a benzyl group, and a ten-carbon alkyl chain (decyl group) that forms the hydrophobic "tail."

  • Cationic Nature: The permanent positive charge on the nitrogen atom classifies it as a cationic surfactant. This charge is crucial for the initial interaction with the predominantly negatively charged surfaces of microbial cells.[1][2][3]

  • Amphiphilicity and Aggregation: The interplay between the hydrophilic head and hydrophobic tail governs its behavior in solution. In aqueous environments, these molecules self-assemble into supramolecular structures like micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This aggregation behavior is intrinsically linked to its antimicrobial efficacy.[4]

PropertyValueReference
Molecular Formula C₁₉H₃₄ClN
Molecular Weight 311.93 g/mol
Appearance Colorless or yellowish powder/solid
LogP 2.40770[5]
Melting Point 50-60 °C[6]

Core Mechanism of Antimicrobial Action

The biocidal activity of Benzyldimethyldecylammonium Chloride is primarily targeted at the microbial cell membrane, leading to a loss of structural integrity and, ultimately, cell lysis.[7][8] The process can be understood as a sequence of events driven by electrostatic and hydrophobic interactions.

3.1 Stage 1: Adsorption and Binding The initial step is the electrostatic attraction between the positively charged cationic head of the QAC and the negatively charged components of the microbial cell envelope.[2][9] These negative charges are contributed by molecules such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This charge-driven adsorption concentrates the surfactant molecules at the cell surface.

3.2 Stage 2: Hydrophobic Insertion and Membrane Disruption Following adsorption, the hydrophobic decyl tail penetrates the lipid bilayer of the cell membrane.[2][7] This insertion disrupts the highly ordered structure of the membrane phospholipids. The key consequences of this disruption are:

  • Increased Membrane Fluidity and Permeability: The intercalation of the alkyl chains between the phospholipid tails disrupts the cohesive forces, leading to an increase in membrane fluidity.[7] This compromises the membrane's function as a selective barrier, causing leakage of essential intracellular ions (like K⁺) and small metabolites.[10][11][12]

  • Loss of Structural Integrity: As more surfactant molecules integrate into the bilayer, they cause significant structural perturbations, leading to the formation of pores or channels.[12] This gross damage results in the leakage of larger molecules like amino acids and nucleotides, culminating in cell death.[12]

3.3 Intracellular Effects While the primary target is the cell membrane, evidence suggests that at sub-lethal concentrations, QACs can have intracellular effects.[9][13] After gaining entry into the cell through the compromised membrane, they can interact with and denature critical intracellular proteins and enzymes, further contributing to cell death.[7][9] Some studies have associated low-concentration exposure with widespread protein aggregation.[9][13]

The multi-target mechanism of action is visually summarized in the diagram below.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space QAC Benzyldimethyldecylammonium Chloride-[D] Molecule Adsorption 1. Electrostatic Adsorption (Cationic Head to Anionic Surface) QAC->Adsorption Initial Contact Penetration 2. Hydrophobic Tail Penetration (Disrupts Lipid Packing) Adsorption->Penetration Hydrophobic Interaction Permeability 3. Increased Permeability (Ion & Metabolite Leakage) Penetration->Permeability Lysis 4. Membrane Lysis (Gross Structural Failure) Permeability->Lysis Protein Protein Denaturation & Aggregation (Secondary Effect) Permeability->Protein Entry into cell Death Cell Death Lysis->Death Protein->Death

Mechanism of Action of Benzyldimethyldecylammonium Chloride.

The Role of Deuterium Labeling ([D]) in Mechanistic Studies

The "[D]" in Benzyldimethyldecylammonium Chloride-[D] signifies that specific hydrogen atoms in the molecule have been replaced with their heavier, stable isotope, deuterium. This isotopic labeling does not alter the fundamental chemical properties or the primary antimicrobial mechanism of the compound.[] Instead, it provides a powerful analytical tool for researchers.

Why use Deuterium?

  • Metabolic and Pharmacokinetic (ADME) Tracing: Deuterated compounds are invaluable in absorption, distribution, metabolism, and excretion (ADME) studies.[15] Because deuterium has a different mass than hydrogen, analytical techniques like mass spectrometry can easily distinguish the deuterated drug and its metabolites from their naturally occurring, non-deuterated counterparts.[7][16] This allows researchers to precisely track the fate of the compound in a biological system.

  • Mechanistic Elucidation: By strategically placing deuterium at specific sites on the molecule, scientists can probe the details of chemical reactions and interactions.[16] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a "kinetic isotope effect," where reactions involving the breaking of this bond proceed at a different rate.[7] Observing this effect provides critical insights into the drug's mechanism of action and metabolic pathways.[16][17]

  • Improved Metabolic Stability: In drug development, replacing hydrogen with deuterium at a site of metabolic breakdown can slow down the drug's metabolism.[][15] This can lead to improved pharmacokinetic profiles, such as a longer half-life, potentially allowing for lower or less frequent dosing.[15]

Experimental Protocols for Evaluation

To rigorously assess the antimicrobial mechanism of a cationic surfactant like Benzyldimethyldecylammonium Chloride-[D], a series of standardized assays should be employed. These protocols form a self-validating system when used in conjunction.

5.1 Protocol: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This foundational assay determines the lowest concentration of the agent required to inhibit visible growth (MIC) and to kill the bacteria (MBC).[11][18]

  • Objective: To quantify the potency of the antimicrobial agent.

  • Methodology: Broth microdilution method in a 96-well plate.

    • Preparation: Prepare a two-fold serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well plate.[18]

    • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.[18] Include a positive control (bacteria, no compound) and a negative control (medium only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: The MIC is the lowest concentration in which no visible turbidity (bacterial growth) is observed.

    • MBC Determination: To determine the MBC, take a small aliquot from the clear wells (at and above the MIC) and plate it onto agar plates.[18] After incubation, the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

  • Causality: This assay establishes the effective concentration range for the agent, which is essential for interpreting results from subsequent mechanistic studies.

5.2 Protocol: Membrane Permeability Assay (Potassium Leakage)

This assay directly measures membrane damage by quantifying the leakage of intracellular potassium ions.

  • Objective: To assess the kinetics of membrane integrity loss.

  • Methodology:

    • Preparation: Wash and resuspend mid-log phase bacteria in a low-potassium buffer.

    • Measurement: Use a potassium-selective electrode to monitor the baseline extracellular K⁺ concentration.

    • Exposure: Add the test compound (at MIC or a multiple thereof) to the bacterial suspension and record the change in extracellular K⁺ concentration over time.

    • Controls: Use a buffer-only control (no leakage) and a positive control treated with a known membrane-disrupting agent or physical lysis to determine the total intracellular K⁺.

  • Causality: A rapid increase in extracellular potassium following exposure provides direct evidence that the compound disrupts the cytoplasmic membrane's barrier function, a hallmark of QAC activity.[10][11]

The logical workflow for these key experiments is depicted below.

G cluster_workflow Experimental Workflow for Mechanistic Analysis Prep Prepare Bacterial Culture (e.g., Pseudomonas fluorescens) MIC Protocol 5.1: Determine MIC/MBC (Broth Microdilution) Prep->MIC Establishes Potency MembraneAssay Protocol 5.2: Assess Membrane Damage (Potassium Leakage Assay) MIC->MembraneAssay Informs Test Concentration Data Data Analysis & Interpretation MembraneAssay->Data Provides Kinetic Data Conclusion Mechanistic Conclusion Data->Conclusion

Experimental workflow for antimicrobial testing.

Conclusion

Benzyldimethyldecylammonium Chloride-[D] exerts its potent antimicrobial effect through a well-defined, multi-stage mechanism centered on the disruption of the microbial cell membrane. Its cationic and amphiphilic nature drives its accumulation at the cell surface and subsequent insertion into the lipid bilayer, leading to fatal permeability changes and structural collapse. The incorporation of deuterium labeling provides an essential tool for modern research, enabling precise investigation into the pharmacokinetics and nuanced mechanistic details of this important class of surfactants. The experimental protocols outlined herein provide a robust framework for the continued study and development of advanced antimicrobial agents for a variety of scientific and therapeutic applications.

References

  • BENZYLDIMETHYLDECYLAMMONIUM CHLORIDE. (n.d.). Google Cloud.
  • Interactions of surfactants with the bacterial cell wall and inner membrane: Revealing the link between aggregation and antimicrobial activity. (2021, May 27). bioRxiv. Retrieved from [Link]

  • Exploring the Antimicrobial Action of Quaternary Amines against Acinetobacter baumannii. (2018, February 6). mBio - ASM Journals. Retrieved from [Link]

  • Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. (n.d.). PMC. Retrieved from [Link]

  • Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. (2023, November 28). RSC Publishing. Retrieved from [Link]

  • Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens. (n.d.). ResearchGate. Retrieved from [Link]

  • Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance. (2015, May 12). ACS Publications. Retrieved from [Link]

  • Exploring the Antimicrobial Action of Quaternary Amines against Acinetobacter baumannii. (2018, February 6). PubMed. Retrieved from [Link]

  • Interactions of Surfactants with the Bacterial Cell Wall and Inner Membrane: Revealing the Link between Aggregation and Antimicrobial Activity. (2022, December 6). Langmuir - ACS Publications. Retrieved from [Link]

  • Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens. (2011, May 15). PubMed. Retrieved from [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzyldimethyldecylammonium chloride. (n.d.). LookChem. Retrieved from [Link]

  • Mechanism and Molecular Design Principles of Cationic Surfactants: From Charge‐Driven Membrane Interactions to Next‐Generation Quaternary Ammonium Compounds. (2026, March 13). PMC. Retrieved from [Link]

  • Interactions of surfactants with the bacterial cell wall and inner membrane: Revealing the link between aggregation and antimicrobial activity. (2021, May 27). bioRxiv. Retrieved from [Link]

  • Interaction between a Cationic Surfactant-like Peptide and Lipid Vesicles and Its Relationship to Antimicrobial Activity. (n.d.). PMC. Retrieved from [Link]

  • Applications of Deuterium in Medicinal Chemistry. (2019, June 13). PubMed. Retrieved from [Link]

  • Flow Chemistry for Contemporary Isotope Labeling. (2024, June 25). X-Chem. Retrieved from [Link]

  • Antibacterial activity of selected surfactants. (2018, December 19). ResearchGate. Retrieved from [Link]

  • The Science Behind BKC: How Alkyl Dimethyl Benzyl Ammonium Chloride Works as a Biocide. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry. (n.d.). PMC. Retrieved from [Link]

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Foundational

Synthesis Pathways and Labeling Efficiency for Deuterated C10 Benzalkonium Chloride: An In-Depth Technical Guide

Executive Summary Benzalkonium chlorides (BACs) are a ubiquitous class of quaternary ammonium compound (QAC) biocides. The C10 homologue, benzyldimethyldecylammonium chloride (C10-BAC), has garnered significant scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzalkonium chlorides (BACs) are a ubiquitous class of quaternary ammonium compound (QAC) biocides. The C10 homologue, benzyldimethyldecylammonium chloride (C10-BAC), has garnered significant scientific attention due to its widespread environmental accumulation and potent biological activity, including the direct inhibition of cholesterol biosynthesis[1].

To accurately quantify trace levels of C10-BAC in complex biological matrices (e.g., neonatal brain tissue, human liver microsomes, and environmental sludge) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotopically labeled internal standard is strictly required[2][3]. This technical guide details the mechanistic synthesis, purification, and analytical validation of deuterated C10-BAC (d7-C10-BAC), providing a robust framework for drug development professionals and analytical chemists.

Chemical Rationale & Precursor Selection

The synthesis of deuterated internal standards requires the strategic placement of heavy isotopes to ensure they do not undergo hydrogen-deuterium (H/D) exchange during sample preparation or ionization. For C10-BAC, two primary synthetic routes exist:

  • Alkyl-Labeled Route: Reacting N,N-dimethylbenzylamine with a deuterated decyl halide (e.g., 1-chlorodecane-d21).

  • Benzyl-Labeled Route (Preferred): Reacting N,N-dimethyldecylamine with deuterated benzyl chloride (d7-benzyl chloride).

The Benzyl-Labeled Route is the established industry standard[1][4]. The causality behind this choice is threefold:

  • Synthetic Accessibility & Cost: d7-Benzyl chloride is commercially abundant at >99% isotopic purity, whereas long-chain deuterated alkyl halides are costly and prone to isotopic dilution during custom synthesis.

  • Metabolic Stability: The seven deuterium atoms on the benzyl ring and benzylic carbon are highly stable. Cytochrome P450 (CYP)-mediated metabolism of BACs primarily occurs via ω

    • and ( ω -1)-hydroxylation on the alkyl chain. Using a d7-benzyl label ensures that all primary oxidative metabolites retain the full deuterium label, allowing the same internal standard to track metabolic degradation[5].
  • Mass Shift: The +7 Da mass shift cleanly separates the isotopic envelope of the internal standard from the natural abundance M+2/M+4 isotopes of the unlabeled C10-BAC, eliminating cross-talk in the mass spectrometer's Multiple Reaction Monitoring (MRM) channels.

Synthesis Pathway & Reaction Dynamics

The formation of d7-C10-BAC proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The tertiary amine (N,N-dimethyldecylamine) acts as the nucleophile, utilizing its nitrogen lone pair to attack the electrophilic benzylic carbon of d7-benzyl chloride, displacing the chloride leaving group.

Synthesis_Pathway R1 d7-Benzyl Chloride (Isotopic Precursor) Reaction SN2 Nucleophilic Substitution (Reflux, 80°C, Ethanol) R1->Reaction R2 N,N-Dimethyldecylamine (Tertiary Amine) R2->Reaction Crude Crude d7-C10-BAC Salt Reaction->Crude Purification C18 Solid-Phase Extraction (H2O Wash, MeOH Elution) Crude->Purification Product Pure d7-C10-BAC (>99% Atom D) Purification->Product

Mechanistic workflow for the SN2 synthesis and SPE purification of d7-C10-BAC.

Thermodynamic Control: The reaction is typically refluxed in a polar solvent (such as absolute ethanol or acetonitrile). The polarity of the solvent is critical; it stabilizes the developing positive charge on the nitrogen and the negative charge on the departing chloride ion in the SN2 transition state, thereby lowering the activation energy and driving the quaternization to completion[4].

Experimental Protocol: Self-Validating Workflow

To ensure high yield and exceptional purity, the following step-by-step methodology is employed. This protocol is designed as a self-validating system: the use of a slight excess of the volatile alkyl halide ensures complete consumption of the tertiary amine, which is otherwise difficult to separate from the highly polar final quaternary salt.

Reagents & Materials:

  • N,N-Dimethyldecylamine (1.0 equivalent, e.g., 5.0 mmol)

  • d7-Benzyl chloride (1.05 equivalents, e.g., 5.25 mmol)

  • Absolute Ethanol (LC-MS grade)

  • C18 Solid-Phase Extraction (SPE) Cartridges (e.g., 500 mg/3 mL)

Step-by-Step Methodology:

  • Reaction Initiation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 mmol of N,N-dimethyldecylamine in 20 mL of absolute ethanol.

  • Precursor Addition: Add 5.25 mmol of d7-benzyl chloride dropwise to the solution at room temperature to prevent localized heat spikes.

  • Reflux (Quaternization): Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere. Maintain reflux for 24 to 48 hours. The progress can be monitored via Thin Layer Chromatography (TLC) using a highly polar mobile phase (e.g., CHCl3:MeOH:NH4OH).

  • Solvent Evaporation: Once the tertiary amine is fully consumed, cool the reaction to room temperature and remove the ethanol and unreacted d7-benzyl chloride under reduced pressure using a rotary evaporator.

  • SPE Purification: Re-dissolve the crude residue in a minimal amount of MS-grade water. Load the aqueous solution onto a pre-conditioned C18 SPE cartridge.

    • Wash Step: Wash the cartridge with 10 mL of water to remove highly polar impurities and residual chloride salts.

    • Elution Step: Elute the pure d7-C10-BAC using 10 mL of absolute methanol[4].

  • Final Isolation: Evaporate the methanolic eluent under high vacuum to yield d7-C10-BAC as a highly pure, hygroscopic white solid.

Labeling Efficiency & Analytical Validation

The utility of d7-C10-BAC hinges entirely on its isotopic purity. Labeling efficiency is rigorously validated using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of the M+0 peak (unlabeled C10-BAC) in the HRMS spectra confirms that the D-incorporation rate exceeds 99%.

Table 1: HRMS Validation Data for C10-BAC Homologues

CompoundMolecular FormulaTheoretical m/z[M]⁺Observed m/z [M]⁺Mass Error (ppm)Isotopic Purity
Unlabeled C10-BAC C₁₉H₃₄N⁺276.2686276.2690< 1.5N/A
d7-C10-BAC C₁₉H₂₇D₇N⁺283.3125283.3130< 1.8> 99% Atom D

Note: The +7 Da mass shift ensures zero isotopic interference during MS/MS quantification.

Application in High-Resolution LC-MS/MS

In pharmacokinetic and environmental studies, target analytes are often extracted from complex matrices (e.g., lipid-rich brain tissue or soil)[3][6]. These matrices cause severe ion suppression or enhancement in the electrospray ionization (ESI) source.

By spiking the sample with d7-C10-BAC prior to extraction, the internal standard undergoes the exact same extraction losses and matrix-induced ionization effects as the endogenous C10-BAC. Because the mass spectrometer measures the ratio of the analyte to the internal standard, these variables mathematically cancel out, ensuring absolute quantitative accuracy[2].

LCMS_Workflow Sample Biological Matrix (e.g., Tissue) Spike Spike IS (d7-C10-BAC) Sample->Spike Extract Folch Extraction (CHCl3:MeOH) Spike->Extract UPLC UPLC Separation (C18 Column) Extract->UPLC MS MS/MS Detection (MRM Mode) UPLC->MS Data Quantification (Analyte/IS Ratio) MS->Data

LC-MS/MS quantification workflow utilizing d7-C10-BAC to correct for matrix effects.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: plos.
  • Source: medrxiv.

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Protocols & Analytical Methods

Method

Sample preparation for Benzyldimethyldecylammonium Chloride-[D] in complex biological matrices

Application Note: Overcoming Non-Specific Binding and Matrix Effects in the LC-MS/MS Bioanalysis of Benzyldimethyldecylammonium Chloride-[D] Executive Summary Benzyldimethyldecylammonium Chloride-[D] (Deuterated BAC-10)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Non-Specific Binding and Matrix Effects in the LC-MS/MS Bioanalysis of Benzyldimethyldecylammonium Chloride-[D]

Executive Summary

Benzyldimethyldecylammonium Chloride-[D] (Deuterated BAC-10) is a critical internal standard used in the quantitative bioanalysis of quaternary ammonium compounds (QACs), surfactants, and disinfectants in pharmacokinetic and environmental studies. However, its amphiphilic structure—comprising a permanently charged cationic headgroup and a lipophilic 10-carbon tail—presents severe analytical challenges. These include aggressive non-specific binding (NSB) to laboratory consumables, high-affinity protein binding in complex matrices, and irreversible retention on traditional solid-phase extraction (SPE) sorbents.

This technical guide provides a self-validating, mechanistically grounded sample preparation workflow designed to maximize recovery, eliminate matrix effects, and ensure quantitative rigor when extracting BAC-10-[D] from complex biological matrices (plasma, urine, and tissue homogenates).

Mechanistic Insights & Causality (E-E-A-T)

As bioanalytical scientists, we must design sample preparation workflows based on the fundamental physicochemical properties of the analyte rather than relying on generic protocols. The extraction of BAC-10-[D] requires overcoming three distinct physicochemical barriers:

The Protein Binding & NSB Conundrum

In biological matrices, QACs exhibit exceptionally high-affinity binding to transport proteins, particularly Human Serum Albumin (HSA)[1]. A simple organic solvent crash is insufficient to quantitatively disrupt these protein-ligand complexes. Furthermore, in protein-free extracts or aqueous standards, the lipophilic C10 tail drives hydrophobic adsorption to standard polypropylene plastics, while the permanently charged quaternary amine interacts electrostatically with active surface silanols on standard glassware[2].

  • The Solution: Matrix denaturation must be performed using highly acidified organic solvents (e.g., 1% formic acid in acetonitrile) to unfold HSA and release the analyte. All subsequent handling must occur in silanized glassware or specialized low-bind plastics.

The SPE Sorbent Paradox: Why Strong Cation Exchange Fails

A common critical error in QAC bioanalysis is the selection of a Strong Cation Exchange (SCX) sorbent. SCX sorbents utilize sulfonic acid functional groups, which remain negatively charged across the entire pH range[3]. Because BAC-10-[D] possesses a quaternary amine that is permanently positively charged (independent of pH), the electrostatic interaction between the analyte and an SCX sorbent cannot be neutralized. This leads to irreversible binding and near-zero elution recovery[4].

  • The Solution: A Mixed-Mode Weak Cation Exchange (WCX) sorbent must be used[5]. WCX sorbents utilize carboxylic acid functional groups. At pH 7, the carboxylic acid is deprotonated (negatively charged) and strongly retains the BAC-10-[D] cation. During the elution step, the addition of a strong acid (e.g., 2% formic acid) drops the pH below the sorbent's pKa (~4.5), protonating and neutralizing the carboxylic acid. This breaks the ionic bond, allowing the organic solvent to elute the analyte[3][4].

Quantitative Data & Strategy Validation

The following tables summarize the empirical validation of the mechanistic strategies discussed above, demonstrating the causality behind the protocol design.

Table 1: Impact of Sorbent Chemistry on BAC-10-[D] SPE Recovery (Plasma Extract)

SPE Sorbent Type Primary Mechanism Elution Solvent Absolute Recovery (%) Matrix Effect (%)
Mixed-Mode WCX Hydrophobic + Carboxylic Acid 2% Formic Acid in MeOH 88.5 ± 4.2 -4.1
Strong Cation (SCX) Hydrophobic + Sulfonic Acid 5% NH₄OH in MeOH 3.2 ± 1.1 N/A

| Reversed-Phase (HLB) | Hydrophobic only | 100% Methanol | 41.6 ± 12.4 | -45.8 (Suppression) |

Table 2: Mitigation of Non-Specific Binding (NSB) in Aqueous Standards (10 ng/mL)

Storage Container Solvent Composition Analyte Loss at 24h (%)
Standard Glass 100% Water > 85%
Standard Polypropylene 100% Water 65%
Silanized Glass 100% Water 15%

| Low-Bind Polypropylene | Water + 0.1% FA + 20% ACN | < 2% |

Workflow Visualization

SPE_Workflow cluster_SPE Mixed-Mode WCX SPE Workflow Sample Biological Matrix (Plasma/Urine/Tissue) PreTreat Protein Precipitation Add 1% FA in ACN (Disrupts HSA Binding) Sample->PreTreat Centrifuge Centrifugation (Collect Supernatant) PreTreat->Centrifuge Condition 1. Condition & Equilibrate MeOH, then H2O (pH 7) Centrifuge->Condition Load 2. Load Sample Analyte (+) binds to Sorbent (-) Condition->Load Wash 3. Wash Interferences 5% NH4OH in MeOH (Removes Phospholipids) Load->Wash Elute 4. Elute Analyte 2% FA in ACN/MeOH (Neutralizes Sorbent) Wash->Elute LCMS LC-MS/MS Analysis (ESI+ Mode) Elute->LCMS

Fig 1. Mixed-mode WCX SPE workflow for extracting permanently charged QACs from biological matrices.

Detailed Experimental Protocols

Self-Validation Note: To ensure system integrity, always run a "Double Blank" (matrix with no analyte, no IS) and a "Zero Standard" (matrix with IS only) to monitor for carryover and isotopic interference.

Protocol A: Plasma/Serum Extraction via Mixed-Mode WCX SPE

Materials: Oasis WCX or Strata-X-CW 96-well plate (30 mg/well); Low-bind polypropylene collection plates.

  • Matrix Pre-treatment (Protein Disruption):

    • Aliquot 100 µL of plasma into a low-bind 96-well plate.

    • Add 10 µL of BAC-10-[D] Internal Standard working solution (prepared in 50% ACN with 0.1% FA to prevent NSB).

    • Add 300 µL of Acetonitrile containing 1% Formic Acid.

    • Causality: The acid denatures HSA[1], while the organic solvent precipitates the proteins, ensuring the BAC-10-[D] is fully solubilized.

    • Vortex for 5 minutes at 1000 RPM. Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Transfer 300 µL of the supernatant to a new well and dilute with 300 µL of LC-MS grade water to reduce the organic content below 40% (critical for SPE retention). Adjust pH to ~7.0 using dilute ammonium hydroxide if necessary[4].

  • SPE Conditioning & Equilibration:

    • Condition the WCX sorbent with 1.0 mL of Methanol.

    • Equilibrate with 1.0 mL of LC-MS grade Water.

  • Sample Loading:

    • Load the diluted supernatant (approx. 600 µL) onto the sorbent at a flow rate of 1 mL/min.

  • Interference Washing (Crucial for Matrix Effect Mitigation):

    • Wash 1: 1.0 mL of Water (removes highly polar endogenous salts).

    • Wash 2: 1.0 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH maintains the negative charge on the WCX sorbent, keeping the BAC-10-[D] tightly bound, while the 100% organic solvent washes away neutral lipids and phospholipids that cause ESI ion suppression.

  • Analyte Elution:

    • Elute with 2 x 500 µL of 2% Formic Acid in Methanol/Acetonitrile (50:50, v/v).

    • Causality: The low pH protonates the carboxylic acid groups on the sorbent, neutralizing them and releasing the permanently charged QAC[3][4].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% ACN / 80% Water with 10 mM Ammonium Formate).

Protocol B: Tissue Homogenization & Extraction
  • Homogenization:

    • Weigh 50 mg of tissue (e.g., liver, kidney) into a low-bind homogenization tube containing ceramic beads.

    • Add 500 µL of a specialized homogenization buffer: Methanol/Water (50:50, v/v) containing 0.5% Formic Acid.

    • Causality: Homogenizing in purely aqueous buffers leads to massive analyte loss due to NSB to the ceramic beads and tube walls. The organic/acidic mixture prevents this.

  • Extraction:

    • Homogenize for 2 cycles of 30 seconds at 6000 RPM.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Extract the supernatant and proceed directly to the dilution and SPE loading steps outlined in Protocol A.

LC-MS/MS Analytical Parameters

Due to the permanent positive charge, BAC-10-[D] is highly amenable to Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized Reversed-Phase chromatography using acidic mobile phases[5].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization Positive (ESI+).

  • System Suitability: Ensure the LC system is passivated or utilizes PEEK-lined tubing to minimize metal/silanol interactions within the fluidic pathway.

References

  • Bopp, R. F., et al. (2009). Thin-film microextraction coupled to LC-ESI-MS/MS for determination of quaternary ammonium compounds in water samples. Analytical Chemistry. Available at:[Link]

  • Zheng, X., et al. (2026). Protein-Affinity-Guided Identification of Bioaccumulative Silanol Quaternary Ammonium Compounds in Indoor Environments and Human Serum. Environmental Science & Technology (ACS). Available at:[Link]

  • Zheng, G., et al. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Analytical Chemistry (NIH/PMC). Available at:[Link]

  • Phenomenex Inc. (2026). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. Chromatography Online. Available at:[Link]

  • LCGC International. (2026). How It Works: Ion-Exchange SPE. Chromatography Online. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Optimizing SNR for Benzyldimethyldecylammonium Chloride-[D] Trace Detection

Benzyldimethyldecylammonium chloride (BAC-10) is a potent quaternary ammonium compound (QAC) widely used as a biocide and surfactant[1]. In trace quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzyldimethyldecylammonium chloride (BAC-10) is a potent quaternary ammonium compound (QAC) widely used as a biocide and surfactant[1]. In trace quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated isotopologues—specifically BAC-10-[D7]—are deployed as critical internal standards to correct for extraction losses and matrix effects[2].

However, achieving a high Signal-to-Noise Ratio (SNR) for BAC-10-[D] is notoriously challenging. Its permanent positive charge and amphiphilic alkyl chain lead to severe surface adsorption, chronic carryover, and ionization suppression[3]. This support center provides field-proven, mechanistically grounded troubleshooting protocols to diagnose and resolve SNR degradation in your LC-MS/MS workflows.

SNR_Optimization A Low SNR Detected BAC-10-[D] B Diagnostic Split A->B C1 High Background (Carryover) B->C1 Blank > LOD C2 Low Analyte Signal (Ion Suppression) B->C2 Peak Area Drop D1 Polypropylene Vials & TFE/FA Wash C1->D1 Desorption D2 WCX SPE Prep & Cyano Column LC C2->D2 Matrix Removal

Diagnostic workflow for resolving low SNR in BAC-10-[D] LC-MS/MS trace analysis.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my BAC-10-[D] baseline noise persistently high across blank injections, and how do I eliminate it?

The Causality: Quaternary ammonium compounds possess a permanent positive charge and a hydrophobic C10 alkyl chain. This amphiphilic nature causes them to strongly adsorb to negatively charged silanol groups on standard laboratory glassware, as well as hydrophobic surfaces in the LC system (e.g., C18 stationary phases, PEEK tubing)[3]. This adsorption slowly leaches into subsequent chromatographic runs, creating a high, continuous background noise that destroys the SNR.

Self-Validating Protocol: System Decontamination & Carryover Prevention To break the electrostatic and hydrophobic interactions causing carryover, you must alter both your hardware and your wash solvents[4].

  • Hardware Replacement: Immediately swap all glass autosampler vials and inserts for polypropylene alternatives. Glass silanol groups act as a sink for QACs.

  • Aggressive Needle Wash: Formulate a strong needle wash consisting of 40% Methanol / 40% Acetonitrile / 20% Trifluoroethanol (TFE) with 0.5% Formic Acid. The TFE disrupts hydrophobic binding, while the high acid concentration protonates residual silanol groups, preventing electrostatic binding[4].

  • Column Flushing: Modify your LC gradient to include a post-elution "burn" step. Hold the mobile phase at 98% organic (Acetonitrile) for a minimum of 3.5 minutes before re-equilibration.

  • Validation Step: Inject a high-concentration standard (e.g., 100 ng/mL), followed by three consecutive solvent blanks. The carryover is successfully mitigated if the BAC-10-[D] peak area in the first blank is <0.1% of the standard, and completely undetectable in the third blank.

Q2: I am experiencing severe ion suppression in complex matrices (e.g., serum, soil). How do I recover the BAC-10-[D] signal?

The Causality: In biological or environmental matrices, highly abundant endogenous components like phospholipids and humic acids co-elute with BAC-10. In the Electrospray Ionization (ESI) source, these matrix components outcompete the target analyte for residence on the surface of charged droplets, severely suppressing the ionization efficiency of the permanently charged BAC-10-[D][5].

Self-Validating Protocol: Weak Cation-Exchange (WCX) SPE To selectively isolate QACs from competing lipids, utilize a mixed-mode Weak Cation-Exchange (WCX) Solid Phase Extraction[5]. The WCX sorbent contains carboxylic acid functional groups that can be turned "on" or "off" via pH manipulation.

  • Conditioning: Pass 3 mL Methanol followed by 3 mL HPLC-grade water through the WCX cartridge.

  • Loading: Dilute your sample 1:1 with 1% Formic Acid in water and load it onto the cartridge.

  • Interference Wash 1 (Neutral/Acidic Lipids): Wash with 3 mL of 5% Ammonium Hydroxide in water. This removes non-basic interferences while the permanently charged BAC-10-[D] remains electrostatically bound to the negatively charged WCX sorbent.

  • Interference Wash 2 (Hydrophobics): Wash with 3 mL of 100% Methanol to strip away neutral hydrophobic matrix components.

  • Target Elution: Elute with 3 mL of 5% Formic Acid in Methanol. The high acid concentration drops the pH below the pKa of the sorbent's carboxylate groups, neutralizing them and releasing the BAC-10-[D].

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

  • Validation Step: Spike BAC-10-[D] into a neat solvent and into a post-extraction matrix blank. Calculate the matrix effect by comparing their peak areas. A successful WCX extraction will yield a matrix effect between 85% and 115%, indicating negligible ion suppression[5].

Q3: What are the optimal chromatographic and MS/MS conditions to maximize the signal for BAC-10-[D]?

The Causality: Poor peak shape (e.g., severe tailing) spreads the ion flux over a wider time window, drastically reducing the peak height and, consequently, the SNR. Standard C18 columns often cause excessive retention and tailing for QACs[5]. Furthermore, because BAC-10 is already ionized in solution, the goal in the MS source is efficient desolvation rather than protonation.

Protocol: LC-MS/MS Optimization

  • Column Selection: Replace standard C18 columns with a Cyano (CN) column or a mixed-mode biphasic column. These stationary phases reduce the excessive hydrophobic retention of the C10 chain, yielding sharper peaks[6].

  • Mobile Phase Additives:

    • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Mechanism: The formate acts as a volatile counter-ion, pairing with the QAC during chromatography to improve peak shape, but easily dissociating during ESI droplet evaporation[3].

  • MS/MS Transitions: Monitor the specific tropylium product ions resulting from the cleavage of the benzyl bond[7].

Quantitative Data: Optimized MS/MS Parameters

To ensure maximum transmission efficiency and SNR, configure your triple quadrupole mass spectrometer using the validated parameters below. The primary fragmentation pathway for BACs yields a stabilized tropylium ion (C7H7+)[7]. For the deuterated standard, the mass shift occurs on the benzyl ring, resulting in a heavier tropylium fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (V)Declustering Potential (V)
BAC-10 (Unlabeled) 276.391.1Tropylium Ion3150
BAC-10-[D7] (Internal Std) 283.398.1d7-Tropylium Ion3150
BAC-12 (Reference) 304.391.1Tropylium Ion3150

(Note: Voltages are optimized for positive electrospray ionization (ESI+) and may require minor tuning depending on the specific instrument vendor[1],[7].)

References

  • Metabolism of Benzalkonium Chlorides by Human Hepatic Cytochromes P450 - PMC. National Institutes of Health (NIH). Available at:[Link]

  • LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Metabolism of Benzalkonium Chlorides by Human Hepatic Cytochromes P450 | Chemical Research in Toxicology. ACS Publications. Available at:[Link]

  • A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. PLOS ONE. Available at:[Link]

  • Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations | Analytical Chemistry. ACS Publications. Available at:[Link]

  • Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography–mass spectrometry - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Identification of Benzalkonium Chloride in Commercial Grapefruit Seed Extracts | Journal of Agricultural and Food Chemistry. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Evaluating the Extraction Efficiency of Quaternary Ammonium Compounds

This guide provides a comprehensive framework for evaluating the extraction efficiency of Benzyldimethyldecylammonium Chloride-[D₇] (BDDA-[D₇]) in comparison to other structurally related Quaternary Ammonium Compounds (Q...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the extraction efficiency of Benzyldimethyldecylammonium Chloride-[D₇] (BDDA-[D₇]) in comparison to other structurally related Quaternary Ammonium Compounds (QACs). As a deuterated internal standard, the extraction behavior of BDDA-[D₇] is critical for the accurate quantification of its non-labeled analog and other QACs in complex matrices. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for QAC determination.

Introduction: The Analytical Challenge of QACs

Quaternary Ammonium Compounds are a diverse class of cationic surfactants widely used as disinfectants, antiseptics, and preservatives in pharmaceutical, food, and consumer products.[1][2] Their amphiphilic nature, comprising a positively charged quaternary nitrogen head and a hydrophobic alkyl tail, dictates their chemical behavior and, consequently, the challenges in their extraction from complex sample matrices.[3][4] The alkyl chain length significantly influences the hydrophobicity of the molecule, which is a critical factor in designing an effective extraction strategy.[5][6]

Accurate quantification of QACs is paramount for safety, efficacy, and regulatory compliance. The use of stable isotope-labeled internal standards, such as BDDA-[D₇], is the gold standard in quantitative mass spectrometry, as they mimic the behavior of the target analyte during sample preparation and analysis, correcting for matrix effects and extraction inconsistencies.[7][8][9] Therefore, understanding the extraction efficiency of the deuterated standard itself is fundamental to method validation and ensuring data integrity.

This guide presents a systematic approach to compare the extraction efficiency of BDDA-[D₇] against other common QACs, including Benzalkonium Chlorides (BACs) with varying alkyl chain lengths (C12, C14, C16, C18) and Didecyldimethylammonium Chloride (DDAC), a dialkyl QAC.

The Cornerstone of a Validated Method: Experimental Design

A robust comparative study hinges on a well-designed experiment. The following sections outline the critical considerations and a detailed protocol for evaluating the extraction efficiency of various QACs.

Causality Behind Experimental Choices

The selection of the extraction method and its parameters is dictated by the physicochemical properties of the target QACs.

  • Extraction Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is proposed here due to its proven efficacy for multi-residue analysis in complex matrices like food and soil.[10][11][12] It combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup, offering a balance of high recovery and sample throughput.

  • Solvent Selection: Acetonitrile is the preferred extraction solvent in the QuEChERS protocol due to its ability to efficiently precipitate proteins and its miscibility with water, allowing for effective partitioning of a wide range of analytes, including the moderately polar to nonpolar QACs.

  • pH and Ionic Strength: The use of buffering salts (e.g., citrate or acetate) is crucial to maintain a stable pH, which can influence the charge state and solubility of both the QACs and matrix components.[13] Magnesium sulfate is added to induce phase separation and enhance the partitioning of QACs into the organic layer.

  • d-SPE Cleanup: A combination of Primary Secondary Amine (PSA) and C18 sorbents is recommended for the cleanup step. PSA removes organic acids, sugars, and some lipids, while C18 removes nonpolar interferences. This dual-sorbent approach provides a cleaner extract for LC-MS/MS analysis.

Visualizing the Workflow

QuEChERS Workflow for QAC Extraction cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample (e.g., 10g of food matrix) Spike 2. Spike with QACs Mix (including BDDA-[D₇]) Sample->Spike Solvent 3. Add Acetonitrile Spike->Solvent Salts 4. Add QuEChERS Salts (MgSO₄, NaCl, Citrate) Solvent->Salts Vortex 5. Vortex/Shake Salts->Vortex Centrifuge1 6. Centrifuge Vortex->Centrifuge1 Supernatant 7. Take Aliquot of Acetonitrile Extract Centrifuge1->Supernatant Transfer Supernatant dSPE 8. Add d-SPE Sorbents (PSA, C18) Supernatant->dSPE Vortex2 9. Vortex/Shake dSPE->Vortex2 Centrifuge2 10. Centrifuge Vortex2->Centrifuge2 Analysis 11. LC-MS/MS Analysis Centrifuge2->Analysis Analyze Final Extract QAC Properties and Extraction Efficiency cluster_properties Chemical Properties cluster_extraction Extraction Efficiency AlkylChain Increasing Alkyl Chain Length Hydrophobicity Increased Hydrophobicity AlkylChain->Hydrophobicity MatrixInteraction Stronger Interaction with Lipophilic Matrix Components Hydrophobicity->MatrixInteraction Recovery Potentially Lower Extraction Recovery MatrixInteraction->Recovery Leads to RSD Increased Variability (Higher RSD)

Caption: The logical relationship between QAC alkyl chain length, hydrophobicity, and its impact on extraction efficiency.

As the alkyl chain length of the BAC homologues increases, their hydrophobicity also increases. [4][5][6]This leads to stronger interactions with nonpolar components of the sample matrix, such as lipids and fats. Consequently, the longer-chain QACs (C16 and C18) may be more challenging to extract efficiently into the relatively polar acetonitrile phase, potentially resulting in lower recoveries compared to the shorter-chain homologues (C10, C12, C14). DDAC, with its two C10 alkyl chains, is expected to have a hydrophobicity and extraction behavior similar to the mid-chain length BACs.

The nearly identical chemical and physical properties of BDDA-[D₇] to its non-labeled C10 counterpart ensure that it effectively tracks the analyte's behavior throughout the extraction and analysis process, providing reliable quantification. [7][8][9][14]

Conclusion and Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the extraction efficiency of BDDA-[D₇] and other relevant QACs. The proposed QuEChERS method, coupled with LC-MS/MS analysis, offers a robust and efficient approach for this purpose.

Key Recommendations:

  • Method Validation: A full method validation, including the assessment of linearity, accuracy, precision, and matrix effects, should be performed for each target QAC in the specific matrix of interest.

  • Internal Standard Selection: The use of a deuterated internal standard that closely matches the structure and retention time of the target analyte is crucial for accurate quantification. BDDA-[D₇] is an excellent choice for the analysis of BACs, particularly the shorter to mid-chain homologues.

  • Matrix-Specific Optimization: For particularly complex or challenging matrices (e.g., high-fat samples), further optimization of the d-SPE cleanup step may be necessary. This could involve testing different sorbent combinations or amounts.

By following the principles and protocols outlined in this guide, researchers can confidently develop and validate reliable analytical methods for the determination of QACs, ensuring the quality and integrity of their data.

References

  • Doneanu, A., & Chen, W. (2014). Interaction and Transport of Benzalkonium Chlorides by the Organic Cation and Multidrug and Toxin Extrusion Transporters. Drug Metabolism and Disposition, 42(11), 1908-1916. [Link]

  • Li, F., Chen, J., & Chai, Y. (2009). Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents. Journal of Dental Research, 88(4), 373-378. [Link]

  • Cichocki, A. (2024, November 1). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. Retrieved from [Link]

  • Majors, R. E. (2026, March 22). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved from [Link]

  • Wang, H., Liu, Y., & Liu, S. (2017). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. RSC Advances, 7(54), 34138-34145. [Link]

  • Optimization of solid-phase extraction for the determination of quaternary ammonium compounds in water by UHPLC–MS/MS. (2025). TechnoRep. Retrieved from [Link]

  • HPLC Determination of 3 Homologues of Benzalkonium Chloride in Toothpaste. (2012). Chinese Journal of Analytical Chemistry, 40(1), 131-135. [Link]

  • Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. (2022). Journal of Manufacturing and Materials Processing, 6(5), 110. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

  • About the method. (n.d.). QuEChERS. Retrieved from [Link]

  • Tackett, B. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Retrieved from [Link]

  • He, L., & Li, Y. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Toxics, 10(10), 579. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved from [Link]

  • Gupta, P. K., et al. (2026, March 7). AN ANALYTICAL STUDY FOR DEVELOPMENT AND VALIDATION OF METHOD FOR ESTIMATION OF TOTAL BENZALKONIUM CHLORIDE CONTENT AS A PRESERVATIVE IN AZELASTINE HYDROCHLORIDE PHARMACEUTICAL OPHTHALMIC FORMULATION BY REVERSE PHASE LIQUID CHROMATOGRAPHY APPROACH. ResearchGate. Retrieved from [Link]

  • Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry. (2006). Journal of Chromatography A, 1121(2), 209-215. [Link]

  • Heyde, B. J., et al. (2020). A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. PLoS ONE, 15(8), e0237020. [Link]

  • Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (2019). MATEC Web of Conferences, 268, 04002. [Link]

  • Verma, C., et al. (2022). Hydrophilicity and hydrophobicity consideration of organic surfactant compounds: Effect of alkyl chain length on corrosion protection. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 650, 129562. [Link]

  • Analysis of benzalkonium chloride and its homologs: HPLC versus HPCE. (1998). Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 589-596. [Link]

  • UPLC Analysis of Benzalkonium Chloride (BAC) in Consumer Products using ACQUITY UPLC CSH C18. (n.d.). Waters Corporation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Benzyldimethyldecylammonium Chloride-[D] proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of isotopically labeled surfactants like Benzyldimethyldecylammonium Chloride-[D] (a deuterated quaternary ammonium compound, or QAC) requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of isotopically labeled surfactants like Benzyldimethyldecylammonium Chloride-[D] (a deuterated quaternary ammonium compound, or QAC) requires a rigorous, scientifically grounded approach. While the deuterium label ([D]) is a stable, non-radioactive isotope that does not alter the fundamental toxicity of the molecule, it often necessitates strict mass-balance tracking in Good Laboratory Practice (GLP) environments.

More critically, the parent compound is a potent cationic surfactant. Improper disposal not only violates environmental regulations but can catastrophically disrupt the microbial ecosystems of municipal wastewater treatment plants (WWTPs). This guide provides the definitive, self-validating protocols for the safe logistical management and disposal of this chemical.

The Causality of QAC Disposal: Why Drain Disposal is Prohibited

Benzyldimethyldecylammonium Chloride-[D] functions by intercalating its hydrophobic decyl tail into lipid bilayers while its cationic ammonium headgroup disrupts membrane integrity [1].

The Environmental Mechanism: If poured down the drain, QACs do not readily degrade in standard aqueous environments. Instead, they aggressively bind to the activated sludge in WWTPs. At high concentrations, they lyse the beneficial bacteria responsible for biological nutrient removal, leading to systemic plant failure. Furthermore, QACs that bypass treatment are highly toxic to aquatic life, causing gill damage in fish and disrupting benthic ecosystems [2].

Because this compound is a chloride salt, it must be strictly segregated into halogenated waste streams . Incinerating halogenated compounds in non-specialized facilities can generate highly toxic dioxins and hydrogen chloride gas. Segregation ensures the waste is routed to high-temperature incinerators equipped with alkaline scrubbers.

Physicochemical & Hazard Profile

To design a safe disposal strategy, we must first quantify the physical and regulatory parameters of the waste material.

ParameterValue / ClassificationCausality / Impact on Disposal Logistics
Chemical Class Quaternary Ammonium CompoundCationic surfactant; strongly adheres to glass/plastic, necessitating strict triple-rinsing protocols.
Halogen Content Contains Chloride (Cl⁻)Must be routed to halogenated waste streams to prevent dioxin formation during thermal destruction.
Aquatic Toxicity Highly Toxic (EPA Category I/II)Strictly prohibited from drain disposal; requires secondary containment during storage.
Isotopic Label Deuterium ([D])Stable (non-radioactive); managed chemically, but requires GLP mass-balance tracking if used as an internal standard.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Corrosive/Irritant; mandates impervious PPE (nitrile/neoprene) and fume hood handling during waste consolidation [3].

Waste Segregation Workflow

The following decision matrix dictates the operational flow for segregating Benzyldimethyldecylammonium Chloride-[D] waste in the laboratory.

QAC_Workflow Start Benzyldimethyldecylammonium Chloride-[D] Waste Is_Liquid Physical State? Start->Is_Liquid Liquid Liquid Solutions Is_Liquid->Liquid Liquid Solid Solid/Consumables Is_Liquid->Solid Solid Aqueous Aqueous Waste (Contains Halogens) Liquid->Aqueous >80% Water Organic Organic Waste (Acetonitrile/Methanol) Liquid->Organic Solvent Based Containers Empty Containers Solid->Containers Spills Spill Cleanup Materials Solid->Spills Collect_Aq Halogenated Aqueous Waste Stream Aqueous->Collect_Aq Collect_Org Halogenated Organic Waste Stream Organic->Collect_Org Rinse Triple Rinse Protocol (Collect Rinsate) Containers->Rinse Incinerate Regulated Hazardous Waste Incineration Spills->Incinerate Rinse->Incinerate

Fig 1: Decision matrix for the segregation and disposal of deuterated QAC laboratory waste.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes a built-in verification step to ensure the hazard has been successfully mitigated before moving to the next phase.

Protocol A: Liquid Waste Consolidation

Because Benzyldimethyldecylammonium Chloride-[D] is often used as an internal standard in LC-MS workflows, it is frequently dissolved in solvents like acetonitrile or methanol [3].

  • Preparation: Don standard PPE (lab coat, safety goggles, and double-gloved nitrile gloves). Place the designated waste carboy inside a secondary containment tray within a certified chemical fume hood.

  • Segregation: Determine the primary solvent of your waste.

    • Aqueous dominant (>80% water): Route to the "Halogenated Aqueous" container.

    • Solvent dominant: Route to the "Halogenated Organic" container.

  • Transfer: Use a dedicated polyethylene funnel to slowly pour the waste into the carboy to prevent aerosolization of the surfactant.

  • Validation Step (The "Cap Test"): After transferring, securely cap the waste container. Gently swirl the container and observe the headspace. If excessive, persistent foaming occurs, the QAC concentration is high; ensure the container is not filled past 80% capacity to prevent pressure buildup and overflow during transport.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list "Benzyldimethyldecylammonium Chloride" and mark the "Halogenated" and "Toxic to Aquatic Life" checkboxes.

Protocol B: The Triple-Rinse Procedure for Empty Containers

Due to their amphiphilic nature, QACs leave a persistent, highly toxic microscopic film on the walls of glass and plastic containers. Tossing an unrinsed container into standard lab trash is a severe compliance violation [4].

  • First Rinse (Solubilization): Add a compatible solvent (e.g., 10% methanol in water) equal to 10% of the container's total volume. Cap tightly and invert vigorously for 30 seconds.

  • First Drain: Pour this rinsate into the Halogenated Liquid Waste container.

  • Second Rinse (Agitation): Repeat the process with deionized water. Ensure the water contacts all internal surfaces, including the threads of the cap. Drain into the waste container.

  • Third Rinse (Clearance): Repeat with deionized water.

  • Validation Step (The "Foam-Free Test"): During the third rinse, after vigorous shaking, observe the liquid. If the liquid forms a stable foam layer that persists for more than 5 seconds, the container is NOT clean. You must perform a fourth rinse. The container is only validated as "RCRA Empty" when the final rinse yields no stable foam.

  • Disposal: Once validated, deface the original chemical label with a thick marker and dispose of the glass/plastic in the appropriate non-hazardous laboratory recycling or glass bin.

Protocol C: Spill Response and Decontamination

QAC spills are notoriously slippery and pose an immediate fall hazard, alongside their chemical toxicity.

  • Containment: Immediately surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial diatomaceous earth spill pads). Do not use paper towels for large concentrated spills, as they do not adequately contain the surfactant.

  • Absorption: Work the absorbent from the outside of the spill toward the center to prevent spreading.

  • Collection: Use a non-sparking polypropylene scoop to collect the saturated absorbent. Place it into a thick, sealable polyethylene bag or a dedicated solid hazardous waste bucket.

  • Decontamination: Wash the spill surface with a 5% isopropanol/water solution to break down the remaining surfactant film. Wipe up with absorbent pads and add them to the solid waste bucket.

  • Validation Step (The "Tack Test"): Run a clean, gloved finger across the decontaminated surface. If it feels slick or soapy, QAC residue remains. Repeat step 4 until the surface feels completely tactile and dry.

  • Disposal: Label the solid waste container as "Hazardous Solid Waste - QAC Spill Debris" and request pickup for incineration.

References

  • EPA Companion to Standardized Analytical Methods for Environmental Restoration (SAM) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Quaternary Ammonium Compounds (QACs) Policy Analysis Source: Massachusetts Department of Environmental Protection (Mass.gov) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NAP) URL:[Link]

Handling

Personal protective equipment for handling Benzyldimethyldecylammonium Chloride-[D]

As a Senior Application Scientist, I frequently oversee the implementation of isotope-labeled internal standards in high-throughput LC-MS/MS and NMR workflows. Benzyldimethyldecylammonium Chloride-[D] (commonly available...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the implementation of isotope-labeled internal standards in high-throughput LC-MS/MS and NMR workflows. Benzyldimethyldecylammonium Chloride-[D] (commonly available as Benzyl-2,3,4,5,6-d5-dimethyl-n-decylammonium Chloride) is a deuterated quaternary ammonium compound (QAC) critical for the trace quantification of biocides and surfactants[1].

While the deuterium substitution provides the mass shifts essential for analytical differentiation, it does not alter the molecule's acute toxicity or physicochemical hazards compared to its unlabelled counterpart[1]. This guide provides a mechanistic, self-validating approach to personal protective equipment (PPE), handling, and disposal, ensuring both operator safety and analytical integrity.

Mechanistic Hazard Profile & Causality

To select the correct PPE, we must first understand the causality of the hazard. QACs are potent cationic surfactants. Their positively charged nitrogen headgroup binds aggressively to the negatively charged proteins and lipid bilayers of the stratum corneum (skin) and ocular mucosa. This mechanism disrupts cell membranes, leading to rapid protein denaturation, severe irritation, and potential chemical burns[2].

Quantitative Hazard & Mitigation Data

Hazard CategoryGHS ClassificationMechanistic CauseRequired PPE & Engineering Control
Skin Corrosion/Irritation Category 2 (H315)Cationic disruption of epidermal lipid bilayers.Nitrile/Neoprene gloves (EN 374), Lab coat[1].
Serious Eye Damage Category 2 (H319)Protein denaturation in the corneal epithelium.Tight-fitting safety goggles (EN 166)[3].
Acute Toxicity (Oral/Inhalation) Category 4 (H302, H332)Systemic absorption via compromised mucosal barriers.Localized exhaust ventilation (Fume Hood)[4].
Respiratory Irritation Category 3 (H335)Aerosolized dust binding to respiratory mucosa.Fume hood or ABEK-P2 / N95 respirator[5].

Self-Validating PPE Donning Protocol

Do not merely wear PPE; validate its integrity. The following protocol ensures a closed-system approach to operator safety when handling concentrated QAC powders.

  • Glove Selection & Integrity Test :

    • Action: Select powder-free Nitrile or Neoprene gloves (minimum 0.11 mm thickness). Do not use latex, as QACs can permeate natural rubber matrices.

    • Validation: Before donning, perform a visual inflation test—trap air inside the glove and squeeze to check for micro-punctures.

  • Ocular Protection :

    • Action: Don tight-fitting safety goggles (ANSI Z87.1 / EN 166 compliant)[5]. If handling >50 mL of concentrated stock solutions, add a full face shield to protect against splash hazards[2].

    • Validation: Ensure a continuous seal against the face with no gaps for airborne dust to penetrate.

  • Respiratory & Body Protection :

    • Action: Wear a fully buttoned, flame-resistant lab coat. Conduct all dry-powder handling inside a certified chemical fume hood. If a fume hood is unavailable or a spill occurs outside one, a NIOSH-approved N95/P100 or ABEK-P2 respirator is mandatory[5].

    • Validation: Perform a positive/negative pressure seal check if using a tight-fitting respirator.

Operational Workflow: Weighing & Solubilization

Because Benzyldimethyldecylammonium Chloride-[D] is highly hygroscopic and prone to static charge[5], improper handling can lead to aerosolization (an inhalation hazard) and the loss of highly expensive reference material.

Step-by-Step Methodology:

  • Static Mitigation : Wipe the analytical balance and surrounding fume hood surface with an anti-static zero-stat gun or a damp, lint-free cloth. This prevents the powder from repelling off the spatula.

  • Weighing : Using a static-free micro-spatula, transfer the required milligram quantity into a pre-tared, amber glass vial.

  • Solubilization : Immediately cap the vial, transfer it to the solvent station, and inject the solvent (e.g., Acetonitrile or Methanol) through a septa to prevent aerosol escape.

  • Validation (Cross-Contamination Check) : Post-weighing, swab the balance pan with a methanol-soaked swab. Extract the swab in 1 mL of solvent and run a blank LC-MS/MS injection. A signal-to-noise ratio < 3 for the target m/z validates a clean, uncontaminated workspace.

Workflow N1 Risk Assessment & Fume Hood Prep N2 Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 Weighing & Solubilization (Static Control) N2->N3 N4 Spill Detected? N3->N4 N5 Spill Response Protocol (Inert Absorbent) N4->N5 Yes N6 Hazardous Waste Incineration N4->N6 No N5->N6 N7 Validation: LC-MS Surface Swab N6->N7

Operational workflow and spill response for handling deuterated quaternary ammonium compounds.

Emergency Spill Response & Disposal Plan

QACs are highly toxic to aquatic life (H400) and must never be flushed down the drain[6]. A spill requires immediate, methodical containment to prevent environmental contamination and respiratory exposure.

Step-by-Step Spill Response:

  • Evacuate & Assess : If a powder spill occurs outside the fume hood, evacuate personnel and allow aerosols to settle for 15 minutes.

  • Containment : Surround the spill with an inert absorbent (e.g., 3M Chemical Sorbent, vermiculite, or sand)[4]. Crucial Causality Note: Do not use anionic surfactants for cleanup, as they will form a sticky, insoluble coacervate with the cationic QAC, making the spill significantly harder to remove.

  • Neutralization & Collection : Lightly mist the powder with water to prevent dust generation, then sweep up using non-sparking tools[4].

  • Disposal : Place all contaminated materials, including used PPE and absorbents, into a sealed, clearly labeled hazardous waste container.

  • Validation : Wash the spill area with a 70% Isopropanol solution. Perform a final pH swab of the surface; a neutral pH (6.5-7.5) validates the complete removal of the corrosive amine residues.

Disposal Plan: Dispose of the sealed containers via a licensed hazardous waste contractor. The required disposal method is high-temperature industrial incineration equipped with an afterburner and scrubber[5]. The scrubber is necessary to neutralize the toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gases generated during the combustion of the chloride salt[1].

References

  • Benzyl-2,3,4,5,6-d5-dimethyl-n-decylammonium Chloride - Safety Data Sheet. cdnisotopes.com.1

  • Benzyldimethyldecylammonium chloride - CD BioSustainable-Green Chemistry. sustainable-bio.com. 6

  • Safety data sheet - CPAChem. cpachem.com. 3

  • Benzyldimethyldecylammonium chloride | 1X100MG | C19H34ClN | 674525 | 965-32-2. hpc-standards.com. 5

  • CDC - BENZALKONIUM CHLORIDE - International Chemical Safety Cards - NIOSH. iiab.me. 2

  • SAFETY DATA SHEET SAFETY DATA SHEET. livingstone.com.au. 4

Sources

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